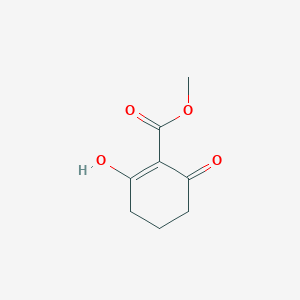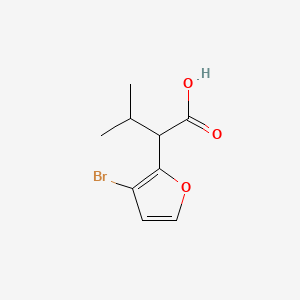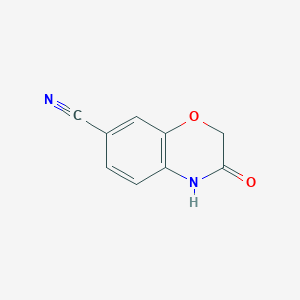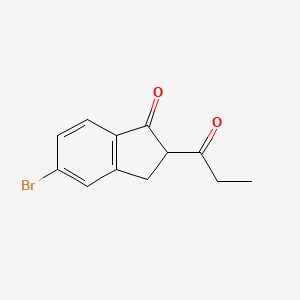
3-Ethoxy-2-phenoxycyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-phenoxycyclobutan-1-ol is an organic compound with the molecular formula C12H16O3. It is a cyclobutane derivative featuring both ethoxy and phenoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-ol typically involves the cycloaddition reactions of olefins. One common method is the [2+2] photocycloaddition reaction, which is a photochemical process that forms cyclobutane rings by the interaction of two olefinic substrates under UV light . The reaction conditions often involve the use of a photocatalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-phenoxycyclobutan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The ethoxy and phenoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-phenoxycyclobutan-1-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
Phenoxyethanol: A simpler compound with a phenoxy group attached to an ethanol backbone.
Uniqueness
3-Ethoxy-2-phenoxycyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic compounds. Its combination of ethoxy and phenoxy groups also provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-ethoxy-2-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-13H,2,8H2,1H3 |
Clave InChI |
HYEGWUIXBINKBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(C1OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


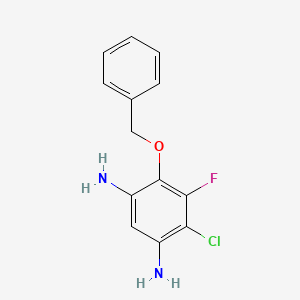
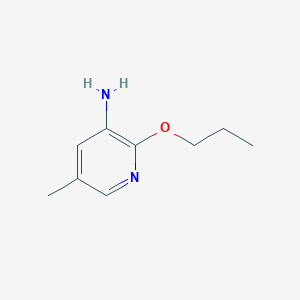
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
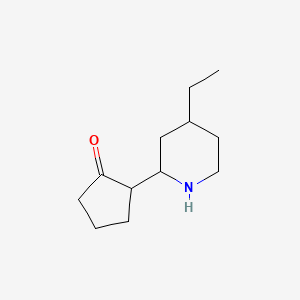

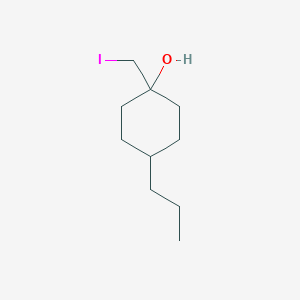

amine](/img/structure/B13305664.png)
